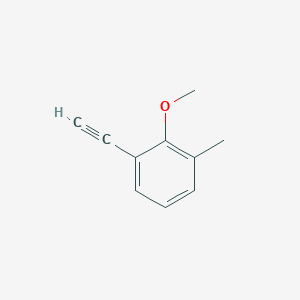

1-Ethynyl-2-methoxy-3-methylbenzene

Description

1-Ethynyl-2-methoxy-3-methylbenzene is an aromatic compound featuring a benzene ring substituted with an ethynyl group (-C≡CH) at position 1, a methoxy group (-OCH₃) at position 2, and a methyl group (-CH₃) at position 2. The absence of explicit toxicity or ecological data for this compound underscores the need for cautious handling, as noted for structurally related ethynyl-substituted benzene derivatives .

Properties

IUPAC Name |

1-ethynyl-2-methoxy-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-4-9-7-5-6-8(2)10(9)11-3/h1,5-7H,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWCWZVRIDATRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C#C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-2-methoxy-3-methylbenzene typically involves the following steps:

Starting Material: The synthesis begins with a suitable benzene derivative, such as 2-methoxy-3-methylbenzene.

Ethynylation: The introduction of the ethynyl group can be achieved through a Sonogashira coupling reaction. This reaction involves the coupling of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (50-80°C) using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-2-methoxy-3-methylbenzene can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The methoxy and methyl groups activate the benzene ring towards electrophilic substitution reactions such as nitration, sulfonation, and halogenation.

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Cycloaddition: The ethynyl group can participate in cycloaddition reactions, forming cycloadducts with suitable dienophiles.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Cycloaddition: Diazodimedone is an example of a reagent that can react with the ethynyl group to form cycloadducts.

Major Products:

Nitration: 1-Ethynyl-2-methoxy-3-methyl-4-nitrobenzene.

Oxidation: 1-Ethynyl-2-methoxy-3-methylbenzaldehyde.

Cycloaddition: Cycloadducts with various dienophiles.

Scientific Research Applications

1-Ethynyl-2-methoxy-3-methylbenzene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.

Biology: Its derivatives may be explored for potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 1-Ethynyl-2-methoxy-3-methylbenzene in various reactions involves:

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares substituent positions, functional groups, and inferred reactivity of 1-Ethynyl-2-methoxy-3-methylbenzene with analogs from the evidence:

Key Observations:

Toxicity and Environmental Impact

- Data Gaps : Similar to 1-(1-ethynylcyclopropyl)-4-methoxybenzene , comprehensive toxicity, persistence, and bioaccumulation data for this compound are unavailable. This contrasts with well-characterized industrial surfactants (e.g., ), which have established safety profiles.

- Handling Precautions : Like other ethynyl-substituted compounds, rigorous safety protocols (e.g., fume hoods, personal protective equipment) are advised during handling .

Biological Activity

1-Ethynyl-2-methoxy-3-methylbenzene, also known as an ethynyl-substituted aromatic compound, has gained attention for its potential biological activities, including anticancer and anti-inflammatory properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C10H10O

- Molecular Weight : 150.19 g/mol

Structural Features

The presence of the ethynyl group (), methoxy group (), and methyl group () on the benzene ring contributes to its unique chemical reactivity and biological properties.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been tested against various cancer cell lines, demonstrating potent growth inhibition.

Case Study: MCF-7 Cell Line

In a study evaluating the compound's effects on the MCF-7 human breast cancer cell line, it was found to have a half-maximal inhibitory concentration (IC50) of approximately 27 nM, indicating strong cytotoxicity against these cells .

The anticancer activity is believed to result from the compound's ability to interact with specific molecular targets involved in cell proliferation and apoptosis. The ethynyl group may facilitate interactions with DNA or proteins, leading to altered cellular functions.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds suggests that modifications to the methoxy and ethynyl groups can significantly influence biological activity. For example:

| Compound | IC50 (nM) | Notes |

|---|---|---|

| This compound | 27 | Strong activity against MCF-7 |

| 1-Ethynyl-4-methylbenzene | 50 | Moderate activity |

| 1-Ethynyl-2-isopropoxybenzene | 100 | Weaker activity |

This table illustrates how variations in the chemical structure can lead to differing levels of biological efficacy.

Anti-inflammatory Activity

Beyond its anticancer properties, this compound has also been investigated for anti-inflammatory effects. In vitro studies show that it can inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in managing inflammatory diseases.

Mechanism of Anti-inflammatory Action

The compound’s anti-inflammatory action is hypothesized to involve the modulation of signaling pathways associated with inflammation, such as NF-kB and MAPK pathways. By inhibiting these pathways, the compound may reduce the expression of inflammatory mediators.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.